5-Pyrrolidin-1-ylmethyl-furan-2-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 5-Pyrrolidin-1-ylmethyl-furan-2-carboxylic acid often involves multi-step chemical processes, including reactions such as cyclization, condensation, and functional group transformations. For instance, the synthesis of pyrrolidine derivatives can be achieved through condensation reactions followed by cyclization, utilizing starting materials like aldehydes and amino acids in the presence of catalysts (Shahriari et al., 2022).
Molecular Structure Analysis
The molecular structure of 5-Pyrrolidin-1-ylmethyl-furan-2-carboxylic acid and its derivatives can be elucidated using spectroscopic techniques such as NMR, IR, and UV-Vis, along with quantum mechanical studies. These methods provide insights into the compound's electronic structure, including HOMO and LUMO energies, and help in understanding the molecular electrostatic potential and intermolecular interactions (Devi et al., 2020).
Chemical Reactions and Properties
5-Pyrrolidin-1-ylmethyl-furan-2-carboxylic acid participates in various chemical reactions, contributing to the synthesis of heterocyclic compounds and other complex structures. Its reactivity can be explored through studies of its chemical transformations, such as cycloaddition reactions, which are essential for creating pharmacologically active molecules (Antonov et al., 2021).
Scientific Research Applications
Synthesis and Spectroscopic Properties
5-Pyrrolidin-1-ylmethyl-furan-2-carboxylic acid has been explored in the field of organic chemistry, particularly in the synthesis and study of its spectroscopic properties. For instance, Devi et al. (2020) examined the spectroscopic properties of a structurally related compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, using various techniques like FT-IR, NMR, and UV, along with quantum chemical methods. This study highlights the compound's relevance in quantum mechanical studies and spectroscopy (Devi, Bishnoi, & Fatma, 2020).
Chemical Structure Characterization
The chemical structure of compounds derived from furan-2-carboxaldehyde and amino acids has been characterized in research. Hofmann (1998) identified colored compounds formed by Maillard-type reactions from furan-2-carboxaldehyde and amino acids, which included a compound structurally similar to 5-Pyrrolidin-1-ylmethyl-furan-2-carboxylic acid (Hofmann, 1998).
Analytical and Spectral Studies
Patel (2020) conducted a study involving Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, which is closely related to the compound of interest. This research focused on synthesis, characterization, and chelating properties of furan ring-containing organic ligands, showcasing its potential in analytical chemistry and spectral studies (Patel, 2020).
Application in Synthetic Chemistry
In synthetic chemistry, compounds related to 5-Pyrrolidin-1-ylmethyl-furan-2-carboxylic acid have been used for various syntheses. Kandinska et al. (2006) explored the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, demonstrating the compound's utility in creating pharmacologically interesting structures (Kandinska, Kozekov, & Palamareva, 2006).
Safety And Hazards
properties
IUPAC Name |
5-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-10(13)9-4-3-8(14-9)7-11-5-1-2-6-11/h3-4H,1-2,5-7H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFACEUEFDPCDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(O2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355573 |
Source
|
Record name | 5-[(Pyrrolidin-1-yl)methyl]furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid | |
CAS RN |
400750-49-4 |
Source
|
Record name | 5-[(Pyrrolidin-1-yl)methyl]furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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